molecular formula C6H14N2O2S B13270462 N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide

N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide

Cat. No.: B13270462
M. Wt: 178.26 g/mol
InChI Key: CFLKEXMTOKBOPQ-LURJTMIESA-N
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Description

N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide is an organic compound with a unique structure that includes a pyrrolidine ring, a methyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide typically involves the reaction of N-methylpyrrolidine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are typically mild, with the reaction being conducted at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines.

Scientific Research Applications

N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-pyrrolidone: A solvent with similar structural features but different applications.

    N-Methyl-1-phenylpropan-2-amine: A stimulant with a different mechanism of action.

    N-Methyl-1-naphthalenemethylamine hydrochloride: Used in enzyme kinetics and receptor binding studies.

Uniqueness

N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an enzyme inhibitor makes it particularly valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

N-methyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-7-11(9,10)5-6-3-2-4-8-6/h6-8H,2-5H2,1H3/t6-/m0/s1

InChI Key

CFLKEXMTOKBOPQ-LURJTMIESA-N

Isomeric SMILES

CNS(=O)(=O)C[C@@H]1CCCN1

Canonical SMILES

CNS(=O)(=O)CC1CCCN1

Origin of Product

United States

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